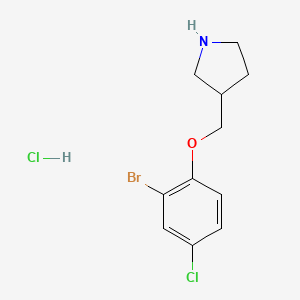

3-((2-Bromo-4-chlorophenoxy)methyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-[(2-bromo-4-chlorophenoxy)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO.ClH/c12-10-5-9(13)1-2-11(10)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXNQTYYKUDSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC2=C(C=C(C=C2)Cl)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219971-77-3 | |

| Record name | Pyrrolidine, 3-[(2-bromo-4-chlorophenoxy)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219971-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Bromo-4-chlorophenoxy)methyl)pyrrolidine hydrochloride typically involves the reaction of 2-bromo-4-chlorophenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-((2-Bromo-4-chlorophenoxy)methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation or reduction products.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-((2-Bromo-4-chlorophenoxy)methyl)pyrrolidine hydrochloride serves as a building block for more complex molecules. Its ability to undergo substitution reactions allows chemists to modify its structure for various applications .

Biology

The compound is being studied for its potential biological activities. It may act as a ligand for specific receptors or enzymes, which could make it useful in biochemical research. Investigations into its biological interactions suggest that it might influence metabolic pathways or cellular functions .

Medicine

Research is ongoing to explore the therapeutic potential of this compound. Preliminary studies indicate it may have activity against certain diseases, including cancer and inflammatory conditions. For instance, derivatives of pyrrolidine have shown significant anti-proliferative effects against cancer cell lines, with IC50 values indicating strong anticancer potential .

Case Studies and Research Findings

Several studies provide insights into the potential applications of this compound:

-

Anticancer Studies:

- A study reported that pyrrolidine derivatives exhibit significant anti-proliferative effects against cancer cell lines, such as HCT116 cells, with an IC50 value of 0.119 ± 0.007 μM .

-

Inflammation Models:

- In vivo studies using carrageenan-induced edema models demonstrated that similar compounds could significantly reduce inflammation markers, indicating potential therapeutic uses in treating inflammatory diseases .

-

Receptor Binding Studies:

- Research on receptor binding affinities has shown that compounds within this class can effectively interact with receptors like RBP4 (Retinol Binding Protein 4), which is implicated in metabolic disorders .

Mechanism of Action

The mechanism of action of 3-((2-Bromo-4-chlorophenoxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s key structural analogs differ in halogenation patterns, substituent positions, and additional functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrrolidine Derivatives

Key Observations:

Halogenation and Positional Effects: The target compound’s 2-bromo-4-chloro substitution contrasts with analogs like (4-bromo-2-methyl) and (4-bromo-3-methyl). Chlorine’s electron-withdrawing nature at the 4-position could influence electronic interactions in biological systems compared to methyl or hydrogen substituents.

Pyrrolidine Modifications :

- All analogs feature a pyrrolidine core, but substitution at the 3-position (vs. PF-543’s 2-position) suggests divergent target engagement. PF-543’s sulfonyl group and extended phenyl ring contribute to its high selectivity for sphingosine kinase 1 (SphK1) (Ki > 4.3 nM) , whereas the target compound’s simpler structure may prioritize different pharmacokinetic profiles.

Salt Forms :

- Hydrochloride salts are common across analogs, enhancing solubility and crystallinity for synthetic handling.

Biological Activity

3-((2-Bromo-4-chlorophenoxy)methyl)pyrrolidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a brominated and chlorinated phenoxy group. This unique structure may contribute to its interactions with biological targets, making it a subject of interest in medicinal chemistry.

This compound is believed to function as a ligand for specific receptors or enzymes. Its mechanism involves binding to these targets, potentially modulating their activity. The precise pathways remain under investigation, but initial studies suggest involvement in various biochemical processes.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

- Anticancer Activity : Preliminary studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines. For instance, analogs have demonstrated significant cytotoxic effects against breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cells, with IC50 values in the low micromolar range .

- Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties. Compounds with similar scaffolds have been shown to inhibit key inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases .

- Ligand Activity : The compound's ability to act as a ligand for certain receptors suggests potential roles in modulating physiological responses. This aspect is particularly relevant in drug design for targeting specific diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound.

- Anticancer Studies : A study involving pyrrolidine derivatives reported significant anti-proliferative effects against cancer cell lines. For example, one derivative exhibited an IC50 value of 0.119 ± 0.007 μM against HCT116 cells, suggesting strong anticancer potential .

- Inflammation Models : In vivo studies using carrageenan-induced edema models demonstrated that similar compounds could significantly reduce inflammation markers, indicating the potential for this compound in treating inflammatory conditions .

- Receptor Binding Studies : Investigations into receptor binding affinities revealed that compounds within this class could effectively interact with targets such as RBP4 (Retinol Binding Protein 4), which is implicated in metabolic disorders .

Table 1: Summary of Biological Activities

| Activity Type | Effect/Outcome | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity against MCF-7 and HepG-2 | |

| Anti-inflammatory | Reduced edema in animal models | |

| Ligand Interaction | Modulation of receptor activity |

Table 2: IC50 Values of Related Compounds

| Compound ID | Cell Line | IC50 (μM) | Comments |

|---|---|---|---|

| Compound A | MCF-7 | 0.057 ± 0.003 | High potency |

| Compound B | HepG-2 | 0.081 ± 0.004 | Significant inhibition |

| Compound C | HCT116 | 0.119 ± 0.007 | Induced apoptosis |

Q & A

Q. What are the recommended synthetic routes for preparing 3-((2-Bromo-4-chlorophenoxy)methyl)pyrrolidine hydrochloride?

- Methodological Answer : A common approach involves nucleophilic substitution, where 2-bromo-4-chlorophenol reacts with a pyrrolidine derivative functionalized with a leaving group (e.g., chloromethyl). The reaction is typically conducted in anhydrous dichloromethane (DCM) under nitrogen, followed by HCl treatment to isolate the hydrochloride salt. Key steps include careful pH control during workup and purification via recrystallization or column chromatography . For analogous pyrrolidine derivatives, intermediates like (3S,4R)-methyl 4-(2-bromo-phenyl)pyrrolidine-3-carboxylate highlight the importance of stereochemical control during synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the substitution pattern on the pyrrolidine and phenoxy groups. High-resolution mass spectrometry (HRMS) verifies molecular weight and purity, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures >98% purity . For structural ambiguity, X-ray crystallography or 2D NMR (e.g., COSY, NOESY) resolves regiochemical conflicts, as demonstrated in related pyrrolidine hydrochloride derivatives .

Q. What safety protocols should be followed during handling and storage?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store the compound in a cool, dry environment (<4°C) under inert gas (argon) to prevent hydrolysis of the hydrochloride salt. Waste must be segregated and disposed via licensed chemical waste facilities, as outlined in safety data sheets for structurally similar halogenated pyrrolidines .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?

- Methodological Answer : Employ a fractional factorial design to screen variables such as reaction temperature, solvent polarity, and stoichiometric ratios. For example, a central composite design (CCD) can identify non-linear interactions between catalyst loading (e.g., triethylamine) and reaction time. Statistical analysis via software like Minitab or JMP prioritizes critical factors, reducing trial runs by 50% while achieving >85% yield, as validated in reaction optimization studies .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer : Contradictions often arise from dynamic processes like rotameric equilibria or proton exchange. Variable-temperature NMR (VT-NMR) can suppress these effects by cooling the sample to –40°C, stabilizing distinct conformers. For ambiguous peaks, isotopic labeling (e.g., deuteration of the pyrrolidine ring) or computational NMR simulations (using Gaussian or ADF) provide complementary validation .

Q. What computational strategies enhance reaction design for derivatives of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and regioselectivity for bromine/chlorine substitution. Tools like the Artificial Force-Induced Reaction (AFIR) method automate reaction path sampling, while machine learning models trained on PubChem data accelerate lead optimization. This integrated approach is exemplified by ICReDD’s workflow for halogenated heterocycles .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via LC-MS; halogenated pyrrolidines typically show instability in strongly alkaline conditions (pH >10), forming hydrolyzed byproducts. Thermal gravimetric analysis (TGA) confirms decomposition thresholds (>150°C), guiding storage and formulation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.